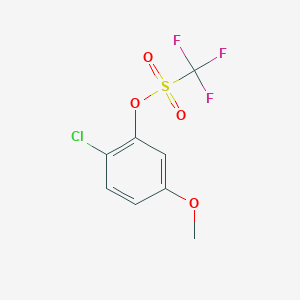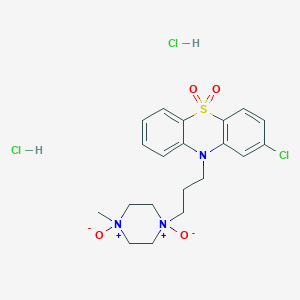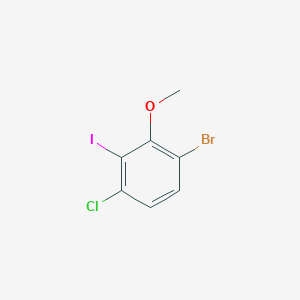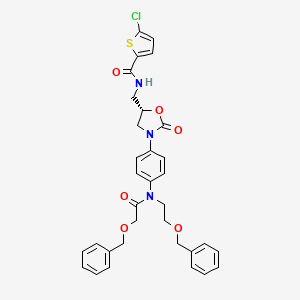![molecular formula C8H4F3N3O B13431567 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde](/img/structure/B13431567.png)
6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,5-a]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde typically involves multi-step organic synthesis. One common approach is the condensation of appropriate precursors followed by functional group transformations.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylic acid.
Reduction: 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazo[1,5-a]pyrimidine ring system can form hydrogen bonds and π-π interactions with proteins and nucleic acids, modulating their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 6-(Trifluoromethyl)imidazo[1,2-a]pyridine
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Uniqueness
6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde is unique due to its specific ring system and the presence of both a trifluoromethyl group and an aldehyde group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H4F3N3O |
|---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
6-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)7-13-5(4-15)6-12-2-1-3-14(6)7/h1-4H |
InChI Key |
XBAYOJLYIUYFLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2C(F)(F)F)C=O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)

![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)


![2-Bromo-5-fluoro-7-nitrobenzo[b]furan-3(2H)-one](/img/structure/B13431527.png)



![2-[(6-Iodohexyl)sulfanyl]phenyl acetate](/img/structure/B13431540.png)


![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)
